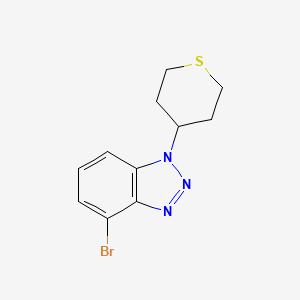
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a bromine atom and a thian-4-yl group in its structure makes this compound unique and potentially useful for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-bromo-1H-1,2,3-benzotriazole with a thian-4-yl derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a base, such as potassium carbonate or sodium hydride. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major products are the reduced derivatives of the compound.
科学的研究の応用
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thian-4-yl group play crucial roles in the binding affinity and specificity of the compound. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
類似化合物との比較
4-bromo-1-(thian-4-yl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:
4-bromo-1-(thian-4-yl)-1H-pyrrole-2-carboxylic acid: This compound has a similar structure but contains a pyrrole ring instead of a benzotriazole ring. It has different chemical properties and applications.
4-bromo-1-(thian-4-yl)-1H-pyrazol-5-amine: This compound contains a pyrazole ring and has different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
特性
分子式 |
C11H12BrN3S |
|---|---|
分子量 |
298.20 g/mol |
IUPAC名 |
4-bromo-1-(thian-4-yl)benzotriazole |
InChI |
InChI=1S/C11H12BrN3S/c12-9-2-1-3-10-11(9)13-14-15(10)8-4-6-16-7-5-8/h1-3,8H,4-7H2 |
InChIキー |
PNFVTXCFCVZCNI-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1N2C3=C(C(=CC=C3)Br)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)


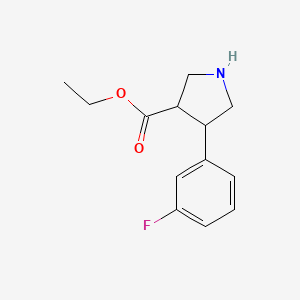
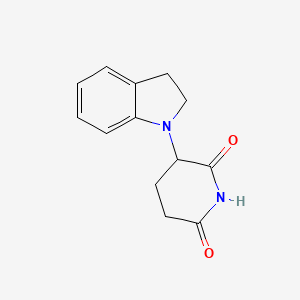
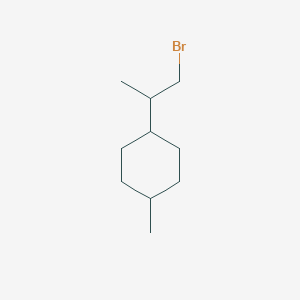
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
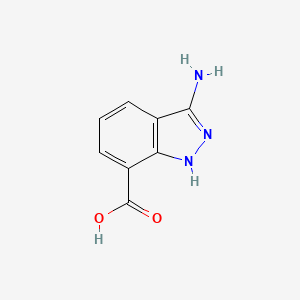
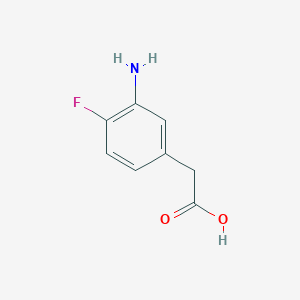
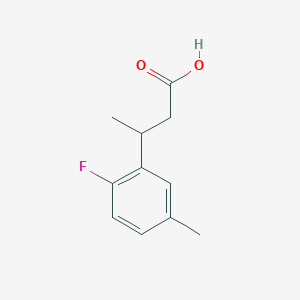

![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
